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molecular formula C8H12O8Si B1584499 Silicon tetraacetate CAS No. 562-90-3

Silicon tetraacetate

Cat. No. B1584499
M. Wt: 264.26 g/mol
InChI Key: YZVRVDPMGYFCGL-UHFFFAOYSA-N
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Patent
US04385086

Procedure details

Tetraacetoxysilane was prepared by the reaction of 125 g of silicon tetrachloride and 400 g of acetic acid as blended and stirred at room temperature. When the evolution of hydrogen chloride gas had ceased with precipitation of white crystalline tetraacetoxysilane, the unreacted acetic acid was removed by stripping under a reduced pressure and the residue was dissolved in 300 g of ethyl alcohol. The reaction between the tetraacetoxysilane and ethyl alcohol was carried out by heating the above reaction mixture at 60° C. with agitation for 10 hours. The formation of large amounts of ethyl acetate and hydroxy-containing silane compounds was detected in the resultant reaction mixture which had a solid content of 5.9% by weight upon dilution by adding 120 g of ethyl alcohol.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si](Cl)(Cl)(Cl)Cl.[C:6]([OH:9])(=[O:8])[CH3:7].[C:10]([O:13]CC)(=[O:12])[CH3:11].[SiH4:16]>C(O)C>[C:6]([O:9][Si:16]([O:13][C:10](=[O:12])[CH3:11])([O:9][C:6](=[O:8])[CH3:7])[O:8][C:6](=[O:9])[CH3:7])(=[O:8])[CH3:7]

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
[Si](Cl)(Cl)(Cl)Cl
Name
Quantity
400 g
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH4]
Step Three
Name
Quantity
120 g
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the evolution of hydrogen chloride gas had ceased with precipitation of white crystalline tetraacetoxysilane
CUSTOM
Type
CUSTOM
Details
the unreacted acetic acid was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 300 g of ethyl alcohol
CUSTOM
Type
CUSTOM
Details
The reaction between the tetraacetoxysilane and ethyl alcohol
TEMPERATURE
Type
TEMPERATURE
Details
by heating the above reaction mixture at 60° C. with agitation for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
reaction mixture which

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)O[Si](OC(C)=O)(OC(C)=O)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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